2-Methyl-1-benzothiophene-3-carbaldehyde (CAS: 30446-99-2) is a bifunctional heterocyclic compound featuring a benzothiophene core, a reactive aldehyde group at the 3-position, and a methyl group at the 2-position. This specific arrangement makes it a valuable building block for synthesizing a range of more complex molecules. It serves as a key intermediate in the development of pharmaceuticals, specialized dyes, and performance materials where the benzothiophene scaffold is desired for its electronic and structural properties. [1]
Replacing 2-Methyl-1-benzothiophene-3-carbaldehyde with its unsubstituted analog, 1-benzothiophene-3-carbaldehyde, or other aromatic aldehydes is often unviable. The 2-methyl group is not merely a structural placeholder; its electron-donating nature electronically modifies the reactivity of the C3-aldehyde and the overall benzothiophene ring system. [1]. This directly influences reaction yields, kinetics, and the ultimate performance characteristics of downstream products, such as the potency of bioactive compounds or the efficiency of corrosion inhibitors. Procuring a generic substitute can compromise the final product's performance and invalidate established synthesis protocols.
Schiff bases synthesized from 2-Methyl-1-benzothiophene-3-carbaldehyde demonstrate exceptional performance in protecting N80 steel in harsh acidic conditions. One such derivative achieved an inhibition efficiency of 97.7%. [1]. This level of protection is notably higher than that achieved by inhibitors derived from more common or less substituted precursors under similar conditions.
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | 97.7% (for a derivative) |
| Comparator Or Baseline | Approx. 94% (for a comparable Schiff base derived from salicylaldehyde, a common substitute) |
| Quantified Difference | Approx. 3-4% higher efficiency |
| Conditions | N80 Steel in 15% HCl solution; Gravimetric and electrochemical measurements |
For developing high-performance inhibitor formulations for industrial acid cleaning or oil and gas applications, using this precursor enables a higher degree of metal protection, potentially extending equipment lifespan.
The electron-donating effect of the 2-methyl group can enhance the reactivity of the aldehyde, leading to improved yields in key synthetic transformations. In a Knoevenagel condensation with 3-cyanoacetyl-2-oxo-chromene, 2-Methyl-1-benzothiophene-3-carbaldehyde provided a product yield of 92%. [1]. In a comparable Knoevenagel reaction under similar base-catalyzed conditions, the unsubstituted 1-benzothiophene-3-carbaldehyde yielded 85% product. [2].
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 92% |
| Comparator Or Baseline | 1-Benzothiophene-3-carbaldehyde (85%) |
| Quantified Difference | 7% absolute increase in yield |
| Conditions | Knoevenagel condensation with active methylene compounds. |
A higher reaction yield directly translates to lower production costs, reduced waste, and simplified purification, making this precursor a more economically viable choice for scale-up and multi-step synthesis.
This compound serves as a superior starting material for developing potent antimicrobial agents. A Schiff base ligand synthesized from 2-Methyl-1-benzothiophene-3-carbaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against the pathogenic bacterium *Staphylococcus aureus*. [1]. This indicates significantly higher potency compared to Schiff bases derived from other common heterocyclic aldehydes, such as indole-3-carbaldehyde, whose derivatives often show MIC values >100 µg/mL against the same organism. [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 7.8 µg/mL (for a derivative) |
| Comparator Or Baseline | Indole-3-carbaldehyde derivative (>100 µg/mL) |
| Quantified Difference | >12-fold higher potency |
| Conditions | In vitro antimicrobial susceptibility testing against Staphylococcus aureus. |
For drug discovery programs, starting with a precursor that consistently leads to more potent final compounds saves time and resources, making this a strategic choice for hit-to-lead campaigns.
This compound is the right choice when formulating advanced corrosion inhibitors for protecting steel alloys in harsh acidic environments, such as in industrial cleaning or oilfield applications. Its derivatives provide a quantifiable performance edge over those made from more common precursors. [1]
In multi-step synthetic routes where process efficiency is critical, this aldehyde is a preferred starting material. Its demonstrated ability to produce higher yields in key bond-forming reactions like the Knoevenagel condensation reduces downstream processing costs and improves overall throughput. [2]
For medicinal chemistry research focused on discovering new antibacterial agents, this building block provides a validated starting point for generating highly potent compounds. Its use as a precursor for molecules with low MIC values against pathogens like *S. aureus* makes it a strategic choice for hit-finding libraries and lead optimization efforts. [3]